molecular formula C17H26N2O4 B2426410 N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide CAS No. 620565-60-8

N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide

Cat. No.: B2426410
CAS No.: 620565-60-8
M. Wt: 322.405
InChI Key: MGEJJMIFNRHGMM-UHFFFAOYSA-N
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Description

N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide is a complex organic compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of acetamido, methoxy, and pentoxy groups attached to a phenyl ring, making it a valuable tool for studying various chemical and biological phenomena.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide typically involves the reaction of substituted anilines with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the production process both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or methoxy groups are replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or ethers

Scientific Research Applications

N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide is widely used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-methoxyacetanilide
  • N-(4-methoxyphenyl)-2-methoxyacetamide
  • N-(4-methoxy-2-nitrophenyl)acetamide

Uniqueness

N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound for researchers.

Properties

IUPAC Name

N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-5-6-7-10-23-15-9-8-14(11-16(15)22-4)17(18-12(2)20)19-13(3)21/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEJJMIFNRHGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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